molecular formula C11H24O2Si B056346 Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl-(9CI) CAS No. 117726-73-5

Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl-(9CI)

Katalognummer: B056346
CAS-Nummer: 117726-73-5
Molekulargewicht: 216.39 g/mol
InChI-Schlüssel: NHLLTCZAWPDZSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane is a chemical compound with the molecular formula C11H24O2Si. It is characterized by the presence of a cyclopropane ring substituted with an ethoxy group and a tert-butyldimethylsiloxy group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Vorbereitungsmethoden

The synthesis of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane typically involves the reaction of cyclopropane derivatives with ethoxy and tert-butyldimethylsiloxy reagents under specific conditions. One common method includes the use of cyclopropane carboxylates as starting materials, which undergo substitution reactions with ethoxy and tert-butyldimethylsiloxy groups in the presence of catalysts. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or tert-butyldimethylsiloxy groups are replaced by other nucleophiles.

    Hydrolysis: In the presence of acidic or basic conditions, the compound can undergo hydrolysis to yield cyclopropane derivatives and corresponding alcohols or silanols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the cyclopropane ring and the substituent groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane can be compared with other similar compounds, such as:

    1-Methoxy-1-(tert-butyldimethylsiloxy)cyclopropane: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-1-(trimethylsiloxy)cyclopropane: Similar structure but with a trimethylsiloxy group instead of a tert-butyldimethylsiloxy group.

    1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclobutane: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.

The uniqueness of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane lies in its specific combination of substituent groups and the cyclopropane ring, which imparts distinct reactivity and properties.

Eigenschaften

CAS-Nummer

117726-73-5

Molekularformel

C11H24O2Si

Molekulargewicht

216.39 g/mol

IUPAC-Name

tert-butyl-(1-ethoxycyclopropyl)oxy-dimethylsilane

InChI

InChI=1S/C11H24O2Si/c1-7-12-11(8-9-11)13-14(5,6)10(2,3)4/h7-9H2,1-6H3

InChI-Schlüssel

NHLLTCZAWPDZSM-UHFFFAOYSA-N

SMILES

CCOC1(CC1)O[Si](C)(C)C(C)(C)C

Kanonische SMILES

CCOC1(CC1)O[Si](C)(C)C(C)(C)C

Synonyme

Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.